molecular formula C25H38F2O2 B14206553 [1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl- CAS No. 790205-42-4

[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-

Cat. No.: B14206553
CAS No.: 790205-42-4
M. Wt: 408.6 g/mol
InChI Key: SAFWXWYSQPJIIJ-UHFFFAOYSA-N
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Description

[1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl-: is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- typically involves multi-step organic reactions. The process begins with the preparation of the bicyclohexyl core, followed by the introduction of the ethoxy and difluorophenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

[1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Bicyclohexyl]-4-ol, 4-(4-methoxy-2,3-difluorophenyl)-4’-pentyl-
  • [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-dichlorophenyl)-4’-pentyl-
  • [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-dibromophenyl)-4’-pentyl-

Uniqueness

The uniqueness of [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

790205-42-4

Molecular Formula

C25H38F2O2

Molecular Weight

408.6 g/mol

IUPAC Name

1-(4-ethoxy-2,3-difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol

InChI

InChI=1S/C25H38F2O2/c1-3-5-6-7-18-8-10-19(11-9-18)20-14-16-25(28,17-15-20)21-12-13-22(29-4-2)24(27)23(21)26/h12-13,18-20,28H,3-11,14-17H2,1-2H3

InChI Key

SAFWXWYSQPJIIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)(C3=C(C(=C(C=C3)OCC)F)F)O

Origin of Product

United States

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